molecular formula C13H11Br B12332762 1,1'-Biphenyl, 2-bromo-2'-methyl-

1,1'-Biphenyl, 2-bromo-2'-methyl-

Cat. No.: B12332762
M. Wt: 247.13 g/mol
InChI Key: IQFMWNQKBVBYKC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-bromo-2’-methyl- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and second prime positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-2’-methyl- can be synthesized through several methods. One common approach involves the bromination of 2’-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the second position of the biphenyl ring.

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-bromo-2’-methyl- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2-bromo-2’-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products:

    Substitution: 2-methoxy-2’-methylbiphenyl.

    Oxidation: 2-bromo-2’-methylbiphenyl-2-carboxylic acid.

    Reduction: 2-methylbiphenyl.

Scientific Research Applications

1,1’-Biphenyl, 2-bromo-2’-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-bromo-2’-methyl- depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.

Comparison with Similar Compounds

    2-Bromobiphenyl: Lacks the methyl group at the second prime position.

    2-Methylbiphenyl: Lacks the bromine atom at the second position.

    2-Bromo-2’,6’-dimethylbiphenyl: Contains an additional methyl group at the sixth prime position.

Uniqueness: 1,1’-Biphenyl, 2-bromo-2’-methyl- is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

1-bromo-2-(2-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMWNQKBVBYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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